molecular formula C9H12N2O B019825 2-Tert-butylpyrimidine-5-carbaldehyde CAS No. 104461-06-5

2-Tert-butylpyrimidine-5-carbaldehyde

Cat. No. B019825
M. Wt: 164.2 g/mol
InChI Key: UYCUWGSMCUCDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Tert-butylpyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 104461-06-5 . It has a molecular weight of 164.21 and its IUPAC name is 2-tert-butyl-5-pyrimidinecarbaldehyde . It is a solid at room temperature .


Physical And Chemical Properties Analysis

“2-Tert-butylpyrimidine-5-carbaldehyde” is a solid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other specialized databases.

Scientific Research Applications

General Use 2-Tert-butylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H12N2O . It is often used in the field of chemistry as a building block in the synthesis of more complex molecules .

Specific Application: Anti-inflammatory Activities One specific application of 2-Tert-butylpyrimidine-5-carbaldehyde is in the synthesis of pyrimidines, which are aromatic heterocyclic compounds . Pyrimidines have been found to display a range of pharmacological effects, including anti-inflammatory activities .

The method of application involves the synthesis of numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring . These pyrimidines have been studied for their potential to suppress the immune-induced NO production .

The results of these studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Synthesis of Pyrrolidin-1-oxyls 2-Tert-butylpyrimidine-5-carbaldehyde can be used in the synthesis of pyrrolidin-1-oxyls . These are highly strained nitroxides that have been studied for their potential use as molecular probes and labels in biophysics, structural biology, and biomedical research . The method of application involves a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium . The kinetics of reduction of the new nitroxides by ascorbic acid were studied, and one of the nitroxides showed the highest resistance to reduction .

Synthesis of Pyrrolidin-1-oxyls 2-Tert-butylpyrimidine-5-carbaldehyde can be used in the synthesis of pyrrolidin-1-oxyls . These are highly strained nitroxides that have been studied for their potential use as molecular probes and labels in biophysics, structural biology, and biomedical research . The method of application involves a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium . The kinetics of reduction of the new nitroxides by ascorbic acid were studied, and one of the nitroxides showed the highest resistance to reduction .

Proteomics Research 2-Tert-butylpyrimidine-5-carbaldehyde is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical in this field, although the specific applications and methods of use would depend on the particular research goals .

Safety And Hazards

For safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) of the compound, along with guidance on safe handling, storage, and disposal.

properties

IUPAC Name

2-tert-butylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCUWGSMCUCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458644
Record name 2-tert-butylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyrimidine-5-carbaldehyde

CAS RN

104461-06-5
Record name 2-tert-butylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylpyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butylpyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Tert-butylpyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Tert-butylpyrimidine-5-carbaldehyde
Reactant of Route 4
2-Tert-butylpyrimidine-5-carbaldehyde
Reactant of Route 5
2-Tert-butylpyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Tert-butylpyrimidine-5-carbaldehyde

Citations

For This Compound
1
Citations
JA Ragan, RE McDermott, BP Jones, PJ Clifford… - Synlett, 2000 - thieme-connect.com
“Vinamidinium” bis-perchlorate salt 1 (2-dimethylaminomethylene-1, 3-bis (dimethylimmonio)-propane bis-perchlorate) was found to possess remarkably high thermal energy as well as …
Number of citations: 15 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.